Isoform-Specific Binding Mode Differentiation: 4,5-Diphenyl-1,2,3-thiadiazole vs. 4-Phenyl-5-methyl-1,2,3-thiadiazole
4,5-Diphenyl-1,2,3-thiadiazole (DPT) displays a unique isoform-dependent spectral binding pattern. It induces a Type I difference spectrum with CYP2B4 and a Type II difference spectrum with CYP2E1, while showing no spectral perturbation with CYP1A2 [1]. This differential binding contrasts with its close analog, 4-phenyl-5-methyl-1,2,3-thiadiazole (PMT), which is a more potent inhibitor of CYP2E1 and CYP1A2, with DPT being up to 2.5-fold less inhibitory .
| Evidence Dimension | CYP450 Isoform Inhibition Potency & Binding Mode |
|---|---|
| Target Compound Data | Type I spectrum (CYP2B4), Type II spectrum (CYP2E1), No spectral change (CYP1A2); Less potent inhibitor of CYP2E1/CYP1A2 than PMT. |
| Comparator Or Baseline | 4-phenyl-5-methyl-1,2,3-thiadiazole (PMT): Up to 2.5-fold more potent inhibitor of CYP2E1 and CYP1A2. |
| Quantified Difference | DPT is up to 2.5-fold less potent as an inhibitor of CYP2E1/CYP1A2 compared to PMT. |
| Conditions | Spectral binding assays and P450-catalyzed 1-phenylethanol oxidation using microsomal CYP2B4, 2E1, and 1A2. |
Why This Matters
This evidence shows DPT's unique CYP interaction profile, where its reversible inhibition and distinct spectral binding make it a superior probe for CYP2B4/2E1 without confounding CYP1A2 activity, unlike its more potent but less selective analogs.
- [1] Babu, B. R., & Vaz, A. D. (1997). 1,2,3-Thiadiazole: a novel heterocyclic heme ligand for the design of cytochrome P450 inhibitors. Biochemistry, 36(23), 7209-7216. View Source
